molecular formula C14H21N B5481981 3-[2-(2-Methylphenyl)ethyl]piperidine

3-[2-(2-Methylphenyl)ethyl]piperidine

Cat. No.: B5481981
M. Wt: 203.32 g/mol
InChI Key: JIKJTOIYQGHELA-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)ethyl]piperidine is a piperidine derivative featuring a 2-methylphenethyl substituent at the 3-position of the piperidine ring. For instance, piperidine-based compounds with aryl-ethyl substituents often exhibit adrenolytic, antihistaminic, or antitumor activities depending on their substitution patterns .

Properties

IUPAC Name

3-[2-(2-methylphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-5-2-3-7-14(12)9-8-13-6-4-10-15-11-13/h2-3,5,7,13,15H,4,6,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKJTOIYQGHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenyl)ethyl]piperidine typically involves the reaction of 2-(2-Methylphenyl)ethylamine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenyl)ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-Methylphenyl)ethyl]piperidine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Linker Type: The position of the aryl-ethyl group (e.g., C2 vs. C3) and the linker (e.g., ethyl vs. phenoxy) significantly influence biological activity. For example, phenoxy-linked compounds often exhibit enhanced receptor binding due to increased rigidity .
  • Functional Groups : Halogenation (e.g., chlorine in ) or electron-donating groups (e.g., methoxy in ) alter electronic properties and pharmacokinetics.

Psychotropic and Adrenolytic Effects

  • Dapiprazole (a triazolo-piperazine derivative) demonstrates potent α-adrenergic blockade, sedation, and inhibition of withdrawal syndromes, attributed to its piperazine and triazolo moieties . In contrast, simpler aryl-ethyl-piperidines like this compound may exhibit milder psychotropic effects due to the absence of these functional groups.

Antimicrobial and Antitumor Potential

  • Piperidine derivatives with amide bonds or aryl substitutions, such as 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one and Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate , show antimicrobial and antitumor activities. These effects correlate with the presence of electron-withdrawing groups (e.g., acetyl) or extended conjugation systems.

Receptor Binding and Selectivity

  • Compounds like JWH-251 (2-(2-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) highlight the role of 2-methylphenyl groups in cannabinoid receptor interactions. This suggests that this compound may also target similar receptors, albeit with lower affinity due to the lack of an indole moiety.

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Name Biological Activity Potency/IC50 Reference
Dapiprazole α-Adrenergic blockade IC50 = 0.8 µM (α1)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Antibacterial (E. coli) MIC = 12.5 µg/mL
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Antitumor (MCF-7 cells) IC50 = 18.3 µM

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